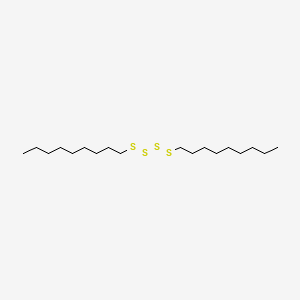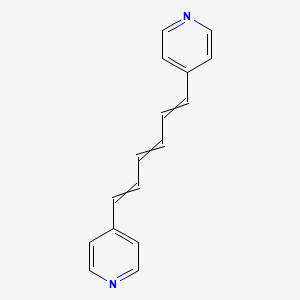
1,1',1'',1''',1''''-(Tridecane-1,3,5,7,9-pentayl)pentabenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene is a complex organic compound characterized by a tridecane backbone with five benzene rings attached at various positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene with tridecane derivatives under acidic conditions. The reaction conditions often require a strong Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogenation or nitration can introduce new substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated benzene compounds.
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of multiple benzene rings on the physical and chemical properties of organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene exerts its effects is largely dependent on its interactions with other molecules. The benzene rings can participate in π-π stacking interactions, while the tridecane backbone provides hydrophobic interactions. These combined effects can influence the compound’s binding affinity and specificity for various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tridecane: A simpler alkane with the formula C13H28, lacking the benzene rings.
1-Phenyltridecane: A compound with a single benzene ring attached to the tridecane backbone.
Tricyclo[3.3.1.1(3,7)]decane, 1-phenyl-: A compound with a more complex ring structure and a single benzene ring.
Uniqueness
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene is unique due to the presence of multiple benzene rings attached to a single tridecane backbone. This structure imparts distinct physical and chemical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
114154-04-0 |
|---|---|
Formule moléculaire |
C43H48 |
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
1,3,7,9-tetraphenyltridecan-5-ylbenzene |
InChI |
InChI=1S/C43H48/c1-2-3-21-40(36-22-11-5-12-23-36)32-42(38-26-15-7-16-27-38)34-43(39-28-17-8-18-29-39)33-41(37-24-13-6-14-25-37)31-30-35-19-9-4-10-20-35/h4-20,22-29,40-43H,2-3,21,30-34H2,1H3 |
Clé InChI |
DSEMJVHUYUHBRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(CC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
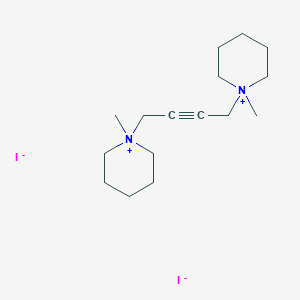
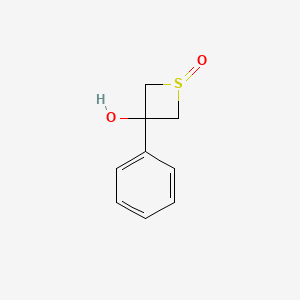
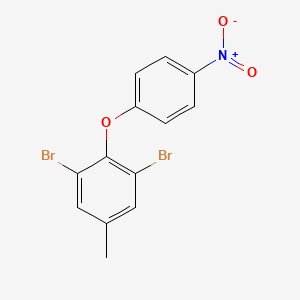
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)

